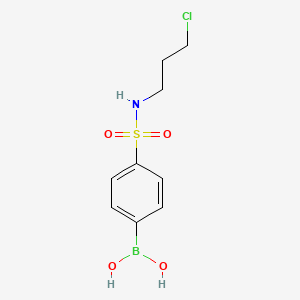N-(3-Chloropropyl) 4-boronobenzenesulfonamide
CAS No.: 874219-48-4
Cat. No.: VC2801405
Molecular Formula: C9H13BClNO4S
Molecular Weight: 277.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874219-48-4 |
|---|---|
| Molecular Formula | C9H13BClNO4S |
| Molecular Weight | 277.54 g/mol |
| IUPAC Name | [4-(3-chloropropylsulfamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2 |
| Standard InChI Key | GMRSAAZITPFUNA-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O |
Introduction
Chemical Identification and Structure
Basic Identification
N-(3-Chloropropyl) 4-boronobenzenesulfonamide is identified by the CAS registry number 874219-48-4, which was first registered in July 2009 . The compound has a molecular formula of C9H13BClNO4S and a molecular weight of 277.54 g/mol . Its structure was last modified in the PubChem database in February 2025, suggesting ongoing interest in and refinement of our understanding of this compound .
Structural Characteristics
The molecule contains several key structural features that define its chemical behavior:
-
A benzene ring core structure
-
A boronic acid (-B(OH)2) group at the para position of the benzene ring
-
A sulfonamide (-SO2NH-) group attached directly to the benzene ring
-
A 3-chloropropyl chain (-CH2CH2CH2Cl) connected to the nitrogen of the sulfonamide group
This combination of functional groups creates a molecule with multiple reactive sites and distinctive chemical properties.
Nomenclature and Identifiers
The compound is recognized by several names in the scientific literature and chemical databases:
-
N-(3-Chloropropyl) 4-boronobenzenesulfonamide (common name)
-
[4-(3-chloropropylsulfamoyl)phenyl]boronic acid (IUPAC name)
-
(4-(N-(3-Chloropropyl)sulfamoyl)phenyl)boronic acid
-
(4-(N-(3-Chloropropyl)sulfamoyl)-phenyl)boronic acid
For database searching and computational analysis, the following identifiers are useful:
-
InChI: InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2
-
InChIKey: GMRSAAZITPFUNA-UHFFFAOYSA-N
Physical and Chemical Properties
Physical Properties
N-(3-Chloropropyl) 4-boronobenzenesulfonamide exists as a solid at room temperature with the following experimentally determined and predicted physical properties:
Chemical Properties
The chemical behavior of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is influenced by its functional groups, particularly the boronic acid and sulfonamide moieties. Key chemical properties include:
The chemical reactivity of this compound is largely determined by:
-
The boronic acid group, which can participate in:
-
Lewis acid-base interactions
-
Formation of reversible covalent bonds with diols and other nucleophiles
-
Various coupling reactions including Suzuki-Miyaura cross-coupling
-
-
The sulfonamide group, which contributes to:
-
Hydrogen bonding capabilities (both as donor and acceptor)
-
Moderate acidity of the N-H proton
-
Potential for interaction with biological targets
-
-
The 3-chloropropyl chain, which provides:
-
A reactive site for nucleophilic substitution reactions
-
Potential for further functionalization
-
Increased lipophilicity in the molecule
-
Precautionary Measures
For safe handling of this compound, the following precautionary measures are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray
-
P264: Wash hands thoroughly after handling
-
P271: Use only outdoors or in a well-ventilated area
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of water
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P362+P364: Take off contaminated clothing and wash it before reuse
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed
-
P405: Store locked up
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume